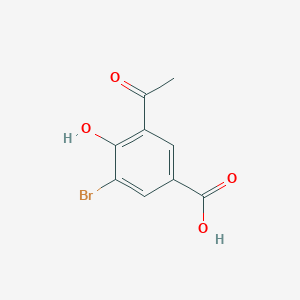

3-Acetyl-5-bromo-4-hydroxybenzoic acid

Description

Historical Overview and Genesis of Benzoic Acid Derivatives in Chemical Research

The study of benzoic acid and its derivatives dates back to the 16th century, when it was first identified through the dry distillation of gum benzoin. chemicalbook.comchemsrc.com Early investigations in the 19th century by chemists like Justus von Liebig and Friedrich Wöhler were pivotal in determining the structure of benzoic acid, laying the groundwork for understanding aromatic chemistry. chemsrc.com Initially sourced from natural resins, the advent of industrial chemistry saw the development of synthetic production methods, such as the oxidation of toluene, which made benzoic acid widely and cheaply available. chemicalbook.comchemicalbook.com

This accessibility spurred extensive research into its derivatives. Chemists began to explore how the addition of different functional groups to the benzene (B151609) ring—a process known as substitution—could dramatically alter the molecule's physical and chemical properties. Early work focused on simple modifications, leading to the synthesis of compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid), which demonstrated significant therapeutic properties. byjus.com These initial discoveries highlighted the immense potential of using the benzoic acid scaffold to create novel substances with tailored functions, cementing the role of substituted benzoic acids as a fundamental area of chemical inquiry.

Literature Review of Substituted Benzoic Acid Structures and Their Academic Relevance

The academic relevance of substituted benzoic acids is extensive and multidisciplinary. The benzene ring can be functionalized with a wide variety of substituents, such as halogens (fluoro, chloro, bromo, iodo), nitro groups, amino groups, and alkyl chains. The nature and position of these substituents profoundly influence the molecule's electronic structure, acidity, and reactivity. mdpi.comresearchgate.net

A significant body of research has been dedicated to understanding these substituent effects. For instance, electron-withdrawing groups like nitro or bromo groups typically increase the acidity of the carboxylic acid, while electron-donating groups have the opposite effect. mdpi.com These principles are foundational in physical organic chemistry and are used to design molecules with specific pKa values for applications ranging from catalysis to pharmacology.

In medicinal chemistry, the substituted benzoic acid motif is present in numerous drugs. For example, derivatives are investigated for their potential as anti-inflammatory, anticancer, and antibacterial agents. guidechem.combiosynth.commedchemexpress.com The ability to systematically modify the structure allows chemists to perform structure-activity relationship (SAR) studies, optimizing the biological activity and pharmacokinetic properties of a lead compound. Furthermore, halogenated benzoic acids are frequently used as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs), where the halogen acts as a handle for further chemical transformations through coupling reactions. guidechem.com

Rationale for Focused Research on 3-Acetyl-5-bromo-4-hydroxybenzoic Acid

The specific substitution pattern of this compound makes it a compound of distinct interest. The molecule features three different functional groups on the benzene ring: a carboxylic acid, a hydroxyl group, a bromine atom, and an acetyl group. This multi-functionalized structure provides several reaction sites, making it a versatile building block for more complex molecules.

The primary rationale for focused research on this compound stems from its application as an intermediate in the synthesis of pharmacologically active molecules. Notably, this compound has been identified as a key starting material in the preparation of chromenone derivatives, a class of compounds investigated for their potential anti-tumour activity. google.com The presence of the bromine atom is particularly important, as it provides a site for cross-coupling reactions, while the acetyl and hydroxyl groups can be used to construct the chromenone ring system. This strategic placement of functional groups makes the compound highly valuable for the targeted synthesis of potential therapeutic agents.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is centered on its role as a synthetic intermediate. The primary objectives of this research include:

Development of Efficient Synthesis Routes: Investigating and optimizing the methods for producing this compound itself, typically through the sequential bromination and acylation of a 4-hydroxybenzoic acid precursor.

Characterization of Physicochemical Properties: Thoroughly documenting its structural and chemical properties to facilitate its use in further reactions. This includes determining properties such as molecular weight, density, and spectral data.

Exploration of Reactivity and Synthetic Utility: Studying the reactivity of its various functional groups to develop protocols for its conversion into more complex target molecules, such as the aforementioned chromenone derivatives. google.com

Application in Medicinal Chemistry: Utilizing the compound as a key building block in the synthesis of novel compounds for biological screening, particularly in the search for new anticancer agents. google.comgoogle.com

The focused study of this compound is therefore driven by its potential to enable the efficient and controlled synthesis of high-value molecules for the pharmaceutical industry.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 71407-98-2 |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| Synonyms | 5-Bromo-3-acetyl-4-hydroxybenzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-5-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-4(11)6-2-5(9(13)14)3-7(10)8(6)12/h2-3,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLBJBGIMISYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Acetyl 5 Bromo 4 Hydroxybenzoic Acid

Retrosynthetic Dissection and Key Synthetic Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For 3-Acetyl-5-bromo-4-hydroxybenzoic acid, the analysis reveals a clear path originating from a common chemical feedstock.

The primary disconnections are made at the carbon-carbon bond of the acetyl group and the carbon-bromine bond. These correspond to well-established forward reactions: a Friedel-Crafts-type acylation and an electrophilic aromatic bromination, respectively.

C-Acetyl Bond Disconnection: This suggests a precursor such as 3-bromo-4-hydroxybenzoic acid, which could be acylated. An intramolecular variant, the Fries rearrangement, is a highly effective method for converting a phenolic ester into a hydroxy aryl ketone. wikipedia.orgchemistrylearner.com This points to an intermediate like a 4-acetoxy-3-bromobenzoic acid derivative.

C-Bromo Bond Disconnection: This points to a bromination reaction on a precursor like 3-acetyl-4-hydroxybenzoic acid.

Considering the directing effects of the functional groups, the most logical and convergent retrosynthetic pathway identifies 4-hydroxybenzoic acid as the ideal and commercially available starting material. chegg.com The synthesis would proceed by sequential functionalization of this precursor.

Key Synthetic Precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Primary starting material. chemicalbook.com |

| Methyl 4-hydroxybenzoate (B8730719) | C₈H₈O₃ | Esterified form to protect the carboxylic acid and facilitate purification. |

| Methyl 3-bromo-4-hydroxybenzoate | C₈H₇BrO₃ | Key intermediate after the bromination step. google.com |

Classical Synthetic Routes

Classical routes to this compound rely on a multi-step sequence of fundamental organic reactions. The order of these steps is critical to ensure the correct regiochemistry of the final product.

A common and effective synthetic sequence begins with 4-hydroxybenzoic acid and proceeds through several key transformations.

Esterification: The carboxylic acid group of 4-hydroxybenzoic acid is first protected, typically as a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄). nih.gov This prevents the acidic proton from interfering with subsequent Lewis-acid-catalyzed steps.

Bromination: The resulting methyl 4-hydroxybenzoate undergoes electrophilic bromination. The strongly activating hydroxyl group directs the incoming bromine to the ortho position (C3), yielding methyl 3-bromo-4-hydroxybenzoate. google.com

O-Acetylation: The phenolic hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then acetylated using a reagent like acetyl chloride or acetic anhydride (B1165640). This reaction forms methyl 4-acetoxy-3-bromobenzoate, the necessary precursor for the Fries rearrangement.

Fries Rearrangement: This is the key step for introducing the acetyl group onto the ring. organic-chemistry.org The methyl 4-acetoxy-3-bromobenzoate is treated with a Lewis acid, such as aluminum chloride (AlCl₃), causing the acetyl group to migrate from the phenolic oxygen to an ortho position on the ring. wikipedia.org The existing substituents direct the migration to the C5 position, yielding methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester back to a carboxylic acid, typically using an aqueous base like sodium hydroxide (B78521) followed by acidification, to afford the target molecule, this compound.

Aromatic electrophilic substitution (EAS) is the foundational mechanism for the key functionalization steps in this synthesis. weebly.com The regiochemical outcome of the reactions is governed by the electronic properties of the substituents already present on the aromatic ring.

In the Bromination Step: The substrate is methyl 4-hydroxybenzoate.

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director.

The methyl ester group (-COOCH₃) is a deactivating group and a meta-director.

The directing effects of the hydroxyl group dominate, guiding the bromine electrophile (Br⁺) to one of the positions ortho to it, namely C3 or C5. This results in the formation of methyl 3-bromo-4-hydroxybenzoate.

In the Fries Rearrangement Step: This reaction is an intramolecular Friedel-Crafts acylation. wikipedia.orgyoutube.com

The Lewis acid catalyst coordinates with the ester, facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺). khanacademy.org

This acylium ion acts as the electrophile and attacks the electron-rich aromatic ring.

The ring is strongly activated by the hydroxyl group (a powerful ortho, para-director). The bromine and ester groups are deactivating. The acetyl group is therefore directed to the remaining open position ortho to the hydroxyl group, which is C5.

Bromination: A significant challenge in the bromination of activated phenols like methyl 4-hydroxybenzoate is preventing over-reaction to form the 3,5-dibromo byproduct. google.comchemicalbook.com

Stoichiometry: Careful control of the bromine-to-substrate molar ratio is essential, typically using a slight excess of the substrate.

Temperature: The reaction is often performed at low temperatures (e.g., 0-10 °C) to reduce the reaction rate and improve selectivity for mono-bromination. google.com

Solvent and Catalyst: Using a halogenated solvent like dichloromethane (B109758) with glacial acetic acid as a catalyst can improve yields and simplify workup. google.com

Fries Rearrangement: The conditions for the Fries rearrangement can influence the ratio of ortho and para products. chemistrylearner.com

Temperature: Lower reaction temperatures generally favor the formation of the para product, while higher temperatures favor the ortho product. chemistrylearner.com In this specific synthesis, the desired product results from ortho migration, so elevated temperatures may be required.

Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃) are critical. Stoichiometric or even excess amounts are often needed as the catalyst complexes with both the starting material and the product. organic-chemistry.org

Solvent: The choice of solvent can impact reaction efficiency and product distribution. Non-polar solvents are common, but conditions must be carefully selected to ensure solubility.

The following table outlines typical conditions that might be optimized for key steps in the synthesis.

Table of Optimized Reaction Parameters

| Reaction Step | Key Parameter | Condition Range | Purpose of Optimization |

|---|---|---|---|

| Bromination | Temperature | -10°C to 50°C | Minimize 3,5-dibromo byproduct formation google.com |

| Solvent | Dichloromethane / Acetic Acid | Improve selectivity and ease of handling google.com | |

| Fries Rearrangement | Temperature | 60°C to 160°C | Control ortho vs. para migration selectivity chemistrylearner.comorganic-chemistry.org |

| Catalyst | AlCl₃, BF₃, SnCl₄ | Efficiently generate acylium ion for rearrangement |

Modern and Advanced Synthetic Approaches

While the classical synthetic route is robust, modern chemistry seeks to develop more efficient, safer, and environmentally benign methodologies.

Advances in catalysis offer promising alternatives to the traditional stoichiometric reagents used in the synthesis of this compound and its derivatives. The focus is on replacing corrosive and difficult-to-handle Lewis acids with more sustainable options.

Catalytic Fries Rearrangement: The use of stoichiometric aluminum chloride generates significant waste. Modern research has explored various catalytic systems to improve this key transformation.

Solid Acids: Zeolites and other solid acid catalysts have been investigated, though they can sometimes be deactivated by the reactants. organic-chemistry.org

Brønsted Acids: Strong Brønsted acids like methanesulfonic acid or trifluoromethanesulfonic acid can effectively catalyze the rearrangement, often under milder conditions and with easier workup. organic-chemistry.org

Other Metal Catalysts: Catalysts based on zinc, bismuth, or other metals have been shown to promote the Fries rearrangement, offering alternatives to aluminum chloride. organic-chemistry.org For example, zinc powder has been used to catalyze the reaction selectively. organic-chemistry.org Heteropoly acids are also reported as efficient and green catalysts for this transformation.

The application of these modern catalytic systems could significantly improve the synthesis by reducing waste, avoiding harsh reagents, and potentially increasing yields and selectivity, making the production of this compound and its derivatives more efficient and sustainable.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity

The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. As a result, considerations for stereoselective synthesis, which focuses on controlling the formation of specific stereoisomers, are not applicable to the preparation of this particular compound.

Regioselectivity

Regioselectivity is a critical aspect of synthesizing this compound. The key challenge lies in controlling the positions of the acetyl and bromo substituents on the 4-hydroxybenzoic acid framework. The directing effects of the substituents already present on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions. libretexts.org

The synthesis typically begins with 4-hydroxybenzoic acid. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxyl (-COOH) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates the regioselectivity of the reaction. vaia.com

There are two primary synthetic routes to consider:

Bromination followed by Acylation:

Step 1: Bromination. The initial electrophilic substitution on 4-hydroxybenzoic acid will be directed by the hydroxyl group to the positions ortho to it (positions 3 and 5). askfilo.com To prevent the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzoic acid, reaction conditions must be carefully controlled. This can involve using a specific molar ratio of bromine and maintaining a low reaction temperature.

Step 2: Acylation. The subsequent acylation (e.g., a Friedel-Crafts acylation or Fries rearrangement) of the resulting 3-bromo-4-hydroxybenzoic acid introduces the acetyl group. The hydroxyl group's strong directing influence will place the incoming acetyl electrophile at the vacant ortho position (position 5).

Acylation followed by Bromination:

Step 1: Acylation. Introducing an acetyl group first onto 4-hydroxybenzoic acid would yield 3-acetyl-4-hydroxybenzoic acid. The Friedel-Crafts acylation is a common method, though it can be complex with highly activated rings like phenols. stackexchange.comnih.govrsc.org

Step 2: Bromination. The subsequent bromination is then directed by three groups. The hydroxyl group directs ortho/para, while the acetyl and carboxyl groups direct meta. The activating hydroxyl group will predominantly direct the bromine atom to the remaining ortho position (position 5), leading to the final product.

The primary regioselective challenge in these pathways is the potential for polysubstitution, particularly di-bromination. Strategies to mitigate this include precise control of reactant stoichiometry, temperature, and the choice of solvent and catalyst.

| Strategy | Description | Objective |

| Control of Stoichiometry | Using a controlled molar equivalent of the electrophile (e.g., bromine) relative to the substrate. | To favor mono-substitution and minimize the formation of di-substituted byproducts. |

| Temperature Control | Conducting the reaction at low temperatures. | To reduce the reaction rate and increase selectivity, preventing runaway polysubstitution. |

| Use of Protecting Groups | Temporarily blocking one of the reactive sites on the ring to direct the substitution to a specific position. | To ensure the desired regioisomer is formed exclusively. |

| Catalyst Choice | Selecting an appropriate Lewis or Brønsted acid catalyst for acylation. | To optimize the reaction for C-acylation over O-acylation and control reactivity. stackexchange.com |

Sustainable and Green Chemistry Principles in Compound Preparation

The application of green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact and enhance safety and efficiency. instituteofsustainabilitystudies.comjddhs.com Several of these principles can be strategically applied to the synthesis of this compound. mdpi.comnih.gov

Waste Prevention and Atom Economy

A core principle of green chemistry is the prevention of waste. instituteofsustainabilitystudies.com In the synthesis of this compound, a significant source of waste can be the formation of undesired byproducts, such as 3,5-dibromo-4-hydroxybenzoic acid. By optimizing reaction conditions for high regioselectivity, the generation of this waste is minimized, thereby improving the atom economy of the process.

Use of Safer Solvents and Reaction Conditions

Traditional organic syntheses often employ hazardous and volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or bio-based solvents, or even performing reactions under solvent-free conditions. jddhs.comresearchgate.net

Energy Efficiency and Alternative Energy Sources

Alternative energy sources can often lead to more efficient and environmentally benign chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can significantly accelerate reaction rates, often leading to cleaner reactions with higher yields.

Biocatalysis and Renewable Feedstocks

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Optimizing regioselectivity to avoid di-brominated byproducts. | Higher yield of the desired product, less waste for disposal. |

| Safer Solvents | Replacing solvents like dichloromethane with water, ethanol, or supercritical CO₂. | Reduced toxicity, lower environmental pollution, and improved worker safety. instituteofsustainabilitystudies.comjddhs.com |

| Energy Efficiency | Employing sonication or microwave-assisted synthesis. | Shorter reaction times, lower energy consumption, and potentially higher yields. iosrjournals.orgresearchgate.net |

| Renewable Feedstocks | Using biocatalysis to produce the 4-hydroxybenzoic acid starting material from bio-based sources. | Reduced reliance on petrochemicals and a more sustainable supply chain. rsc.org |

| Catalysis | Using recyclable catalysts for acylation and other steps. | Increased efficiency, reduced waste from stoichiometric reagents. jddhs.com |

By integrating these stereoselective, regioselective, and green chemistry considerations, the synthesis of this compound can be designed to be not only efficient and precise but also environmentally responsible.

Chemical Reactivity and Mechanistic Transformation Pathways of 3 Acetyl 5 Bromo 4 Hydroxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-acetyl-5-bromo-4-hydroxybenzoic acid possesses a unique substitution pattern that governs its susceptibility to aromatic substitution reactions. The hydroxyl group (-OH) is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl (-COCH₃) and carboxylic acid (-COOH) groups are meta-directing deactivating groups. The bromine atom (-Br) is a deactivating but ortho-, para-directing substituent.

Nucleophilic aromatic substitution (SNAAr) on the ring is generally difficult for aryl halides unless there are strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the acetyl and carboxylic acid groups are not in the ideal positions to sufficiently activate the bromine atom for nucleophilic displacement. Therefore, direct displacement of the bromine by a nucleophile via an addition-elimination mechanism is unlikely under standard conditions.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid functionality is a versatile handle for various chemical transformations, most notably esterification and amidation.

Esterification: The carboxylic acid group can be readily converted to an ester. This reaction is typically acid-catalyzed, involving the reaction of the benzoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comdnu.dp.ua Alternatively, the reaction can be carried out under milder conditions using coupling agents or by first converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640). The esterification of substituted hydroxybenzoic acids is a well-established process. google.com For instance, the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with various alcohols has been reported. google.com

A general representation of the esterification of this compound is shown below:

Reaction Scheme for Esterification

| Reactant | Reagents | Product |

| This compound | R-OH, H⁺ (catalyst) | 3-Acetyl-5-bromo-4-hydroxybenzoate |

Amidation: The formation of amides from the carboxylic acid group can be achieved by reacting it with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. Direct amidation by heating the carboxylic acid with an amine is also possible but generally requires high temperatures and results in the formation of a salt intermediate. The synthesis of hydroxybenzoic acid amides has been reported, for example, in the reaction of 2-hydroxybenzoic acid with 4-hydroxy-3-methoxybenzylamine. google.com The biological synthesis of amides from hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine (B22526) has also been explored. jmb.or.kr

General Amidation Reaction

| Reactant | Reagents | Product |

| This compound | 1. SOCl₂ or (COCl)₂ 2. R-NH₂ | N-substituted-3-acetyl-5-bromo-4-hydroxybenzamide |

Acetyl Group Reactivity (e.g., Hydrolysis, Condensation)

The acetyl group, being a ketone, exhibits characteristic reactivity. The aromatic ring in acetophenone (B1666503) is strongly influenced by the electron-withdrawing acetyl group. studyraid.com

Hydrolysis/Deacetylation: While the acetyl C-C bond to the aromatic ring is generally stable, under certain harsh conditions, such as strong acid or base catalysis at elevated temperatures, deacetylation might be possible, although it is not a common reaction for acetophenones.

Condensation Reactions: The methyl group of the acetyl moiety is weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen-Schmidt reaction with aldehydes to form α,β-unsaturated ketones (chalcones). ichem.md These reactions are fundamental in expanding the carbon skeleton of the molecule.

Claisen-Schmidt Condensation Example

| Reactant | Reagents | Product |

| This compound | Benzaldehyde, Base (e.g., NaOH) | Chalcone derivative |

Hydroxyl Group Derivatizations (e.g., Alkylation, Acylation)

The phenolic hydroxyl group is reactive towards a variety of electrophiles, allowing for its conversion into ethers (alkylation) and esters (acylation).

Alkylation: The hydroxyl group can be alkylated to form an ether by reaction with an alkyl halide in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The alkylation of para-substituted benzoic acids has been studied, and the kinetics of such reactions have been determined. acs.orgacs.org

Acylation: Acylation of the hydroxyl group to form an ester can be achieved using an acyl halide or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally facile due to the nucleophilicity of the phenolic oxygen. Chemoselective derivatization of hydroxyl groups in complex mixtures has been demonstrated using acetic anhydride. nih.gov

Representative Hydroxyl Group Derivatizations

| Reaction Type | Reagents | Product Functional Group |

| Alkylation | R-X, Base | Ether (-OR) |

| Acylation | R-COCl or (RCO)₂O, Base | Ester (-OCOR) |

Halogen (Bromine) Atom Reactivity and Exchange Reactions

The bromine atom on the aromatic ring can participate in several types of reactions, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: The bromine atom can be exchanged for a metal, typically lithium or magnesium, by treatment with an organometallic reagent such as n-butyllithium or a Grignard reagent. This reaction transforms the aryl bromide into a highly reactive organometallic species, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.comarkat-usa.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, in a Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. The palladium-catalyzed acetylation of aryl bromides has also been reported as a viable transformation. orgsyn.org

Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Biaryl |

| Heck Coupling | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

Investigation of Reaction Kinetics and Mechanistic Pathways

For instance, the kinetics of alkylation of para-substituted benzoic acids have been studied in a continuous flow microfluidic reactor, revealing a second-order reaction mechanism. acs.orgacs.org A Hammett linear free energy relationship was established for a series of 16 substituted benzoic acids, yielding a reaction constant ρ of -0.65, indicating that electron-donating groups accelerate the reaction. acs.org

The mechanism of esterification of benzoic acid has also been the subject of kinetic research. Studies on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid showed the reaction to be first order with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua

The mechanism of electrophilic aromatic substitution on benzoic acid derivatives is well understood to proceed via an arenium ion intermediate, with the carboxyl group acting as a meta-director. patsnap.comyoutube.com For nucleophilic aromatic substitution on aryl halides, the reaction generally proceeds through a Meisenheimer complex if sufficient activating groups are present. libretexts.org

The reactivity of the acetyl group in acetophenones is influenced by substituent effects on its conformation and carbonyl frequency. cdnsciencepub.com The mechanisms of various transformations of the acetyl group, such as enolate formation and subsequent condensation reactions, are well-established in organic chemistry. ichem.md

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Acetyl-5-bromo-4-hydroxybenzoic acid, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the two protons on the benzene (B151609) ring. Their splitting patterns (coupling constants) would confirm their relative positions. Additionally, a sharp singlet would be observed for the three protons of the acetyl methyl group. The protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This includes the carbon atoms of the benzene ring, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbon of the acetyl group. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (acetyl, bromo, hydroxyl, and carboxyl groups).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

A detailed analysis of the chemical shifts and coupling constants from these NMR experiments would allow for the complete assignment of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 8.0 - 8.2 | d |

| Aromatic H | 7.8 - 8.0 | d |

| Acetyl CH₃ | 2.5 - 2.7 | s |

| Hydroxyl OH | Variable | br s |

| Carboxyl COOH | Variable | br s |

Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O | 165 - 175 |

| Acetyl C=O | 195 - 205 |

| Aromatic C-OH | 155 - 165 |

| Aromatic C-Br | 110 - 120 |

| Other Aromatic C | 120 - 140 |

| Acetyl CH₃ | 25 - 35 |

Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS would be used to gently ionize the molecule, typically forming [M-H]⁻ or [M+H]⁺ ions, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula (C₉H₇BrO₄). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, with two peaks separated by two mass units.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected losses include the loss of a methyl group (CH₃), a water molecule (H₂O), carbon monoxide (CO), and the carboxyl group (COOH), providing further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would provide definitive evidence for the presence of the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the acetyl ketone (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid and Phenol) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=O (Acetyl Ketone) | 1680 - 1700 |

| C=C (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the substituted benzene ring with its various functional groups would give rise to characteristic π → π* transitions.

Chiroptical Spectroscopy (e.g., CD, VCD) for Stereochemical Characterization (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are not applicable for its stereochemical characterization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, various properties of 3-Acetyl-5-bromo-4-hydroxybenzoic acid can be predicted, offering a foundational understanding of its chemical nature. While specific DFT studies on this compound are not prevalent in existing literature, the methodologies are well-established, and findings can be extrapolated from studies on similar substituted benzoic and phenolic acids. nih.govumons.ac.be

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis is particularly important for this molecule due to the rotatable bonds associated with the carboxylic acid and acetyl groups. Different orientations of these groups relative to the benzene (B151609) ring can lead to various conformers with different energy levels. For instance, studies on hydroxybenzoic acids have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. nih.govju.edu.jo In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the acetyl group's carbonyl oxygen, influencing its preferred shape. The relative energies of different conformers would be calculated to identify the most stable, or ground-state, conformation.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzoic Acid (Note: This is an illustrative table based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C=O (acid) bond length | ~1.21 Å |

| O-H (acid) bond length | ~0.97 Å |

| C-O-H (acid) bond angle | ~105° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the electron-withdrawing acetyl and bromo groups, along with the electron-donating hydroxyl group, would influence the energies of these orbitals. DFT calculations would provide the energies of the HOMO and LUMO, the value of the energy gap, and maps of their spatial distribution across the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenolic Compound (Note: This table presents typical values from DFT studies on related compounds to illustrate the concept.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated spectrum can be compared with experimental spectra to confirm the molecule's structure. For this compound, characteristic vibrational frequencies for the O-H, C=O (from both acid and acetyl groups), and C-Br stretching modes would be predicted. ju.edu.jo

Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation. DFT methods can predict the ¹H and ¹³C NMR chemical shifts. ju.edu.jo These theoretical predictions can aid in the assignment of signals in experimentally obtained NMR spectra, confirming the connectivity and chemical environment of each atom in this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. unimi.itrsc.org

For this compound, MD simulations would be particularly useful for understanding its conformational landscape in a solution. ucl.ac.ukbohrium.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solute and solvent interact and how the solvent influences the conformational preferences of the molecule. These simulations can reveal the flexibility of the acetyl and carboxylic acid groups and the probabilities of different conformations. This provides a more realistic view of the molecule's behavior in a biological or chemical environment compared to the gas-phase calculations of DFT. ucl.ac.uk

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful tool for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. unair.ac.id

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. researchgate.netasianpubs.org This is achieved by sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

For this compound, a docking study would begin with the identification of a potential protein target. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank. The docking algorithm would then place the this compound molecule into the active site of the protein and evaluate the interactions.

The focus of such a study would be mechanistic, aiming to understand the specific molecular interactions that stabilize the ligand-protein complex. unair.ac.idnih.gov These interactions typically include:

Hydrogen bonds: The hydroxyl and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net

Hydrophobic interactions: The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonding: The bromine atom could potentially form halogen bonds with electron-rich atoms in the protein.

The results of a docking study are often visualized to show the precise interactions between the ligand and the protein, providing a hypothesis for the molecule's mechanism of action at a molecular level. unair.ac.idresearchgate.net

Table 3: Representative Data from a Molecular Docking Study of a Salicylic (B10762653) Acid Derivative (Note: This is an illustrative table based on findings for similar compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Result |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like this compound, these models can predict its behavior based on descriptors derived from its molecular structure.

Detailed research findings from studies on related p-hydroxybenzoic acid derivatives suggest that their antimicrobial activity is influenced by a combination of electronic and topological parameters. For instance, QSAR studies on a series of 3- and 4-bromobenzohydrazide (B182510) derivatives, which share structural similarities with the target compound, have indicated that their antimicrobial and anticancer activities are well-described by descriptors such as total energy (Te), valence zero order molecular connectivity index (⁰χv), and the Wiener index (W) nih.gov. These descriptors quantify different aspects of the molecular structure: total energy relates to the molecule's stability, the molecular connectivity index reflects the degree of branching, and the Wiener index is a measure of the molecule's compactness.

While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, we can extrapolate from studies on analogous compounds. The biological activity and properties of substituted benzoic acids are often modeled using a variety of molecular descriptors.

Key Molecular Descriptors in QSAR/QSPR Models for Related Phenolic and Benzoic Acids:

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. Examples include:

Molecular Connectivity Indices (χ): Describe the degree of branching and connectivity in a molecule.

Wiener Index (W): Represents the sum of distances between all pairs of atoms in the molecule.

Balaban Index (J): A distance-based topological index that is sensitive to the branching and cyclicity of a molecule.

Electronic Descriptors: These relate to the electronic structure of the molecule. Examples include:

Total Energy (Te): The total electronic energy of the molecule, indicating its stability.

Dipole Moment: A measure of the polarity of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for understanding chemical reactivity.

Steric Descriptors: These describe the size and shape of the molecule. An example is:

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

A hypothetical QSAR model for a particular biological activity of this compound could take a linear form such as:

Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where 'c' represents the coefficients determined from regression analysis of a training set of molecules. Based on studies of similar compounds, a combination of topological and electronic descriptors would likely provide a robust model.

Interactive Data Table: Illustrative QSAR/QSPR Descriptors for Substituted Benzoic Acids

The following table presents a hypothetical set of calculated descriptors for this compound and related compounds, illustrating the data used in QSPR/QSAR modeling. Note: These values are for illustrative purposes and are based on general trends observed for substituted benzoic acids.

| Compound | Molecular Weight ( g/mol ) | LogP | Total Energy (Hartree) | Dipole Moment (Debye) |

| 4-Hydroxybenzoic acid | 138.12 | 1.58 | -494.5 | 2.5 |

| 3-Bromo-4-hydroxybenzoic acid | 217.02 | 2.37 | -2998.1 | 2.8 |

| 3-Acetyl-4-hydroxybenzoic acid | 180.16 | 1.65 | -647.2 | 3.1 |

| This compound | 259.05 | 2.44 | -3150.8 | 3.5 |

Reactivity Descriptors and Reaction Pathway Predictions

Reactivity descriptors derived from computational chemistry, particularly Density Functional Theory (DFT), are invaluable for predicting the chemical behavior of a molecule. These descriptors help in identifying the most reactive sites within the molecule and forecasting the likely pathways of its reactions.

For this compound, the key functional groups that dictate its reactivity are the carboxylic acid, the hydroxyl group, the acetyl group, and the bromine atom, all attached to a benzene ring. DFT calculations on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been used to determine a range of reactivity descriptors researchgate.netbanglajol.info.

Key Reactivity Descriptors:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -E_LUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from a molecule (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η).

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule.

Interactive Data Table: Calculated Reactivity Descriptors for a Related Compound (4-bromo-3-(methoxymethoxy) benzoic acid)

This table provides an example of reactivity descriptors calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, which can serve as an approximation for this compound researchgate.netbanglajol.info.

| Descriptor | Value (Gas Phase) | Value (Solvated - Water) |

| HOMO Energy (eV) | -7.21 | -7.05 |

| LUMO Energy (eV) | -1.85 | -1.96 |

| HOMO-LUMO Gap (eV) | 5.36 | 5.09 |

| Ionization Potential (eV) | 7.21 | 7.05 |

| Electron Affinity (eV) | 1.85 | 1.96 |

| Global Hardness (η) | 2.68 | 2.55 |

| Chemical Potential (μ) | -4.53 | -4.51 |

| Electrophilicity Index (ω) | 3.82 | 3.99 |

Reaction Pathway Predictions:

Based on the functional groups present in this compound, several reaction pathways can be predicted:

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Reaction with amines can yield amides.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.

Reactions of the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis.

Acetylation: The hydroxyl group can be acetylated using reagents like acetic anhydride (B1165640).

Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl group (an ortho-, para-director) and deactivated by the acetyl and carboxyl groups (meta-directors). The existing substitution pattern will direct incoming electrophiles. The position ortho to the hydroxyl group and meta to the acetyl and carboxyl groups (C6) is a potential site for further substitution, though steric hindrance from the adjacent acetyl group might be a factor.

Nucleophilic Aromatic Substitution: While less common for such electron-rich rings, under specific conditions, the bromine atom could be displaced by a strong nucleophile.

Reactions of the Acetyl Group:

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol.

Oxidation: Under harsh conditions, the acetyl group could be oxidized.

The interplay of these functional groups makes this compound a versatile molecule for further chemical transformations. Computational studies can model the transition states and reaction energies for these pathways to predict the most favorable products under different reaction conditions.

Mechanistic Investigations of Biological Activities in Vitro and Cell Free Systems

Enzyme Inhibition Studies: Specificity and Kinetic Mechanisms (e.g., SGLT2, Cholinesterases, Integrase)

There is currently no published research detailing the inhibitory effects of 3-Acetyl-5-bromo-4-hydroxybenzoic acid on any specific enzymes, including Sodium-glucose cotransporter 2 (SGLT2), cholinesterases, or integrase. Consequently, data on its specificity, potency (such as IC50 values), and kinetic mechanisms of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not available.

Receptor Binding Assays and Ligand-Receptor Interaction Modalities

No studies have been found that investigate the binding affinity and interaction modalities of this compound with any biological receptors. Therefore, data from receptor binding assays, including dissociation constants (Kd) and the nature of its interaction (agonist, antagonist, or allosteric modulator), have not been determined.

Modulation of Cellular Pathways and Molecular Signaling Mechanisms

Scientific literature lacks information on the effects of this compound on cellular pathways and molecular signaling mechanisms. There are no reports on its ability to modulate pathways such as MAP kinase, PI3K/Akt, or NF-κB signaling, nor are there any studies on its impact on downstream gene expression or protein phosphorylation cascades in cell-based models.

Target Identification and Validation Methodologies in Research Models

There is no evidence in the scientific literature of any target identification or validation studies having been conducted for this compound. Methodologies such as affinity chromatography, activity-based protein profiling, or genetic approaches have not been employed to identify its potential biological targets.

Design and Evaluation of Molecular Probes for Biological Systems

No molecular probes based on the structure of this compound have been designed or evaluated. The synthesis and application of tagged versions of this compound (e.g., fluorescent, biotinylated, or radiolabeled) to investigate its distribution, target engagement, or mechanism of action in biological systems have not been reported.

Structure-Activity Relationship (SAR) Investigations based on In Vitro Data

Due to the absence of in vitro biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies require a dataset of structurally related compounds and their corresponding biological activities to determine the influence of different functional groups on activity, which is currently not available for this compound and its close analogs.

Based on a comprehensive review of existing scientific literature, there is a clear lack of research into the mechanistic biological activities of this compound. While the compound is available commercially for chemical synthesis and research purposes, its biological effects remain uninvestigated and unreported in peer-reviewed publications. Future research is required to explore the potential enzyme inhibition, receptor binding, and cellular pathway modulation of this compound to determine if it possesses any significant biological activity.

Synthesis and Evaluation of Structural Analogues and Derivatives

Design Principles for Rational Modification and Diversification

The rational modification of 3-Acetyl-5-bromo-4-hydroxybenzoic acid is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core scaffold presents multiple points for diversification: the aromatic ring, the acetyl moiety, the hydroxyl group, and the carboxylic acid functionality.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to delineate the contribution of each functional group to the compound's activity. This involves introducing a variety of substituents with diverse electronic and steric properties.

Bioisosteric Replacement: Functional groups are substituted with other groups that have similar physical or chemical properties, with the goal of improving the molecule's biological activity or metabolic stability. drughunter.comhyphadiscovery.com For instance, the carboxylic acid could be replaced with a tetrazole or an acyl sulfonamide to modulate its acidity and membrane permeability. drughunter.com

Pharmacophore Modeling: If a biological target is known, computational models of the binding site can guide the design of analogues with improved interactions.

Privileged Scaffolds: The 4-hydroxybenzoic acid core is a "privileged scaffold" found in numerous bioactive compounds, suggesting its amenability to modification to interact with a range of biological targets. researchgate.net

Systematic Variation of Aromatic Substituents (e.g., Halogens, Alkyl, Alkoxy)

The nature and position of substituents on the aromatic ring significantly influence the electronic and lipophilic character of the molecule, thereby affecting its reactivity and biological interactions.

Alkyl and Alkoxy Groups: Introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy, ethoxy) groups can modulate lipophilicity and steric bulk. For example, studies on other phenolic compounds have shown that increasing the carbon number of alkyl substituents can enhance certain biological activities. nih.gov The position of these groups is also critical, as they can influence the orientation of the molecule within a binding pocket.

Table 1: Illustrative Examples of Aromatic Substituent Variations (Note: This table is illustrative and based on general principles, as specific data for this compound analogues is not readily available in the literature.)

| Substituent at C5 | Substituent at C3 | Expected Change in Lipophilicity (LogP) | Potential Impact on Reactivity |

|---|---|---|---|

| Cl | Acetyl | Slight decrease | Increased electrophilicity of the ring |

| I | Acetyl | Increase | Decreased electrophilicity of the ring |

| Br | Propionyl | Increase | Steric hindrance may affect reaction rates |

| CH3 | Acetyl | Slight increase | Electron-donating, may increase nucleophilicity |

| OCH3 | Acetyl | Similar to parent | Electron-donating, may increase nucleophilicity |

Modification of the Acetyl Moiety

The acetyl group is a key feature that can be modified to explore its role in target binding and to alter the molecule's electronic properties. nih.gov

Chain Length Variation: The methyl group of the acetyl moiety can be replaced with longer alkyl chains (e.g., ethyl to form a propionyl group, propyl to form a butyryl group) to probe for potential hydrophobic interactions in a binding site.

Introduction of Aromatic Rings: Replacing the methyl group with a phenyl group to form a benzoyl derivative can introduce potential for π-π stacking interactions.

Conversion to Other Functional Groups: The ketone of the acetyl group can be reduced to a secondary alcohol, which can act as a hydrogen bond donor. Alternatively, it can be converted to an oxime or a hydrazone to introduce different electronic and steric profiles.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a crucial site for hydrogen bonding and can be derivatized to modulate the compound's properties.

Etherification: Conversion of the hydroxyl group to an ether (e.g., methoxy, ethoxy, benzyloxy) removes its ability to act as a hydrogen bond donor and can increase lipophilicity.

Esterification: Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. This can improve oral bioavailability.

Phosphorylation: Introduction of a phosphate (B84403) group can increase water solubility and potentially target specific enzymes.

Structural Changes to the Carboxylic Acid Functionality

The carboxylic acid group is typically ionized at physiological pH and plays a significant role in solubility and potential ionic interactions with biological targets.

Esterification: Conversion to a methyl or ethyl ester neutralizes the negative charge, increases lipophilicity, and can act as a prodrug.

Amidation: Reaction with amines to form amides introduces a new hydrogen bonding donor and removes the acidic nature of the group.

Bioisosteric Replacement: As mentioned, replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can maintain the acidic character while potentially improving metabolic stability and cell permeability. drughunter.comnih.gov

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group (Note: This table is illustrative and based on general principles, as specific data for this compound analogues is not readily available in the literature.)

| Bioisostere | Approximate pKa | Potential Advantages |

|---|---|---|

| Tetrazole | ~4.5-4.9 | Metabolically more stable than carboxylic acid |

| Acyl sulfonamide | Variable | Can fine-tune acidity |

| Hydroxamic acid | ~8-9 | Can chelate metal ions in enzyme active sites |

Influence of Structural Modifications on Chemical Reactivity and In Vitro Mechanistic Profiles

The structural modifications described above have a profound impact on the chemical reactivity and the in vitro mechanistic profile of the resulting analogues.

Chemical Reactivity: The electronic nature of the aromatic substituents influences the reactivity of the entire molecule. Electron-withdrawing groups (like halogens) increase the acidity of the phenolic hydroxyl and the electrophilicity of the aromatic ring. Conversely, electron-donating groups (like alkyl and alkoxy) have the opposite effect. Derivatization of the hydroxyl or carboxylic acid groups will alter their respective reactivities in, for example, acylation or esterification reactions.

In Vitro Mechanistic Profiles: The goal of synthesizing analogues is to observe changes in their biological activity. An in vitro screening cascade would typically be employed to assess these changes. For instance, if the parent compound is an enzyme inhibitor, analogues would be tested for their inhibitory concentration (IC50) against the target enzyme. Modifications that lead to a lower IC50 value are considered beneficial. The changes in functional groups can also alter the mechanism of action, for example, by changing a competitive inhibitor to a non-competitive one. The observed SAR from these studies provides crucial information for the design of the next generation of compounds with improved properties.

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of 3-Acetyl-5-bromo-4-hydroxybenzoic acid. This method offers high resolution and sensitivity for separating the target compound from potential impurities, starting materials, and byproducts.

Reversed-phase HPLC is commonly employed for the analysis of benzoic acid derivatives. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. Adjusting the pH to below the pKa of the carboxylic acid group ensures that the compound is in its protonated, less polar form, leading to better retention and peak shape.

A typical HPLC method for the analysis of substituted hydroxybenzoic acids would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained components. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl groups in this compound provide strong chromophores. thaiscience.info

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general method and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

A common derivatization procedure for carboxylic acids and phenols involves silylation. acs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used to replace the acidic protons of the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. acs.orgbohrium.com This process significantly increases the volatility of the analyte.

Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in the identification of the parent compound and any impurities. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for structural elucidation. researchgate.netresearchgate.net This technique is particularly useful for impurity profiling, as it can detect and identify trace levels of contaminants. thermofisher.com

Table 2: Representative GC-MS Derivatization and Analysis Conditions

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS |

| Reaction Conditions | 70°C for 1 hour |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general guideline for the GC-MS analysis of derivatized acidic compounds.

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged species like this compound. The separation in CE is based on the differential migration of analytes in an electric field. Factors such as the charge-to-size ratio of the molecule, the pH of the buffer, and the electroosmotic flow (EOF) influence the separation. nih.govnih.gov

For the analysis of benzoic acid derivatives, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is often employed. In MECC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes. researchgate.net The separation of various benzoic acid isomers and derivatives has been successfully demonstrated using CE, highlighting its potential for the analysis of this compound. uow.edu.auscispace.com The use of organic modifiers in the buffer can further optimize the separation by altering the EOF and the partitioning of the analyte. uow.edu.auscispace.com

Electrochemical Methods for Redox Properties and Detection

Electrochemical methods can be utilized to investigate the redox properties of this compound and for its sensitive detection. Techniques like cyclic voltammetry can provide information about the oxidation and reduction potentials of the compound. The presence of the phenolic hydroxyl group and the aromatic ring suggests that the compound is electrochemically active.

The electrochemical behavior of substituted benzoic acids has been studied, revealing that the reduction process can be influenced by the nature and position of the substituents on the aromatic ring. acs.orgresearchgate.net Electron-withdrawing groups, such as the acetyl and bromo substituents in the target molecule, are expected to influence its electrochemical properties. libretexts.orglibretexts.org Electrochemical detectors coupled with liquid chromatography can also offer a highly sensitive and selective means of quantification.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, LC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds in complex mixtures. nih.govajpaonline.comijsrtjournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. iosrphr.orgmdpi.com This is particularly valuable for the structural elucidation of unknown impurities or degradation products without the need for prior isolation. iosrphr.org ¹H NMR and ¹³C NMR data can provide detailed structural information about the separated components. rsc.orgdocbrown.inforesearchgate.net

Liquid Chromatography-Infrared (LC-IR) spectroscopy provides infrared spectra of the eluting compounds, which can give information about the functional groups present. nih.gov The coupling of LC with IR or Fourier-transform infrared (FTIR) spectroscopy can be a useful tool for identifying organic compounds based on their characteristic absorption bands. nih.govactascientific.com

These hyphenated techniques, often used in conjunction with mass spectrometry (e.g., LC-MS-NMR), offer a comprehensive approach to the analysis of this compound, enabling detailed characterization and impurity profiling. researchgate.net

Future Research Directions and Potential Academic Applications

Exploration of Unconventional Synthetic Routes and Biocatalysis

Current synthetic methods for producing substituted hydroxybenzoic acids often rely on traditional chemical processes that can involve harsh conditions and the use of toxic reagents. A promising future direction lies in the development of more sustainable and efficient synthetic strategies, particularly through biocatalysis.

Research into the microbial synthesis of 4-hydroxybenzoic acid (4HBA) from renewable feedstocks like L-tyrosine has demonstrated the potential of whole-cell biocatalysis and multi-enzyme cascades. nih.gov These processes operate under mild conditions and offer a more environmentally friendly alternative to conventional chemical methods. nih.gov Future investigations could focus on engineering enzymatic pathways to introduce the specific acetyl and bromo functionalities onto a 4HBA precursor. This could involve a chemoenzymatic approach, combining the efficiency of biocatalytic production of the core structure with subsequent chemical modifications.

Furthermore, enzymes like p-hydroxybenzoate hydroxylase (PHBH), a flavoprotein monooxygenase, are known to catalyze the specific hydroxylation of p-hydroxybenzoate. researchgate.net Research could explore the possibility of engineering PHBH or similar enzymes to accept substituted substrates, potentially leading to a direct biocatalytic route for the synthesis of complex hydroxybenzoic acid derivatives.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Typical Conditions | Key Advantages | Research Focus for 3-Acetyl-5-bromo-4-hydroxybenzoic acid |

|---|---|---|---|

| Conventional Chemical Synthesis | High temperatures, high pressure, toxic catalysts/solvents. nih.gov | Well-established, potentially high yields. | Improving regioselectivity, reducing by-product formation, milder reaction conditions. |

| Biocatalysis / Enzymatic Synthesis | Mild conditions (ambient temp/pressure), aqueous media. nih.gov | Environmentally friendly, high specificity, use of renewable feedstocks. nih.gov | Engineering multi-enzyme cascades for direct synthesis from simple precursors. |

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

The synthesis of polysubstituted aromatic compounds like this compound is often complicated by issues of regioselectivity. For instance, the bromination of methyl p-hydroxybenzoate can easily lead to the formation of dibrominated by-products because both ortho positions relative to the hydroxyl group are activated. google.com This highlights a critical need for deeper mechanistic studies to control the selective introduction of functional groups.

Future research should employ advanced computational and spectroscopic techniques to investigate the transition states and intermediates of bromination and acylation reactions on the 4-hydroxybenzoic acid scaffold. Understanding the electronic and steric influences of the existing substituents (hydroxyl and carboxyl groups) is paramount for designing reaction conditions that favor the formation of the desired monosubstituted product. Such studies would not only optimize the synthesis of the title compound but also contribute valuable knowledge to the broader field of electrophilic aromatic substitution.

Advanced Mechanistic Studies in Broader Biological Contexts (Non-Clinical)

Hydroxybenzoic acid derivatives are known to possess a range of biological properties, including antioxidant and anti-inflammatory activities. nih.gov The parent compound, 4-hydroxybenzoic acid, demonstrates significant antioxidant effects by scavenging free radicals. nih.gov The introduction of a bromine atom and an acetyl group, as in this compound, is expected to modulate these properties.

Future non-clinical research should focus on elucidating the mechanisms through which this specific substitution pattern affects biological activity. Studies could investigate its interaction with key enzymes involved in oxidative stress and inflammation. For example, related brominated hydroxybenzoic acids have shown antimicrobial activity by inhibiting bacterial enzymes. biosynth.com Mechanistic studies could explore whether this compound targets similar pathways, providing a molecular-level understanding of its potential bioactivity.

Applications as Building Blocks in Material Science and Polymer Chemistry

The distinct functional groups of this compound make it a highly attractive monomer for creating novel polymers and advanced materials. 4-Hydroxybenzoic acid itself is used as a monomer for liquid crystalline polymers. nih.gov The presence of the carboxylic acid and hydroxyl groups allows for polyesterification, while the acetyl and bromo groups offer sites for further modification or impart specific properties.

Future research could explore the synthesis of polyesters or other polymers incorporating this compound. The bromine atom could enhance flame retardancy and thermal stability, while the acetyl group could serve as a reactive handle for cross-linking or grafting other molecules onto the polymer backbone. These polymers could find applications in high-performance plastics, specialty coatings, or functional materials where a combination of thermal resistance and chemical functionality is required. evitachem.com

Table 2: Functional Groups and Their Potential Roles in Polymer Science

| Functional Group | Potential Application in Polymer Synthesis |

|---|---|

| Carboxylic Acid (-COOH) | Monomer for polyesters, polyamides; site for covalent attachment. |

| Hydroxyl (-OH) | Monomer for polyesters, polyethers; influences solubility and hydrogen bonding. |

| Bromo (-Br) | Imparts flame retardancy, increases density, site for cross-coupling reactions. |

| Acetyl (-COCH₃) | Increases polarity, potential site for cross-linking or post-polymerization modification. |

Development as Chemical Biology Tools and Fluorescent Probes